Product packaging for Mastoparan C(Cat. No.:CAS No. 93207-23-9)

Mastoparan C

Cat. No.: B1623718
CAS No.: 93207-23-9
M. Wt: 1507 g/mol
InChI Key: NNALPYMOQMYVDT-PEXFCOMQSA-N
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Description

Biological Origin and Natural Occurrence in Vespidae Venoms

This compound occurs naturally in the venom of the European hornet, Vespa crabro, where it serves as a defensive and hunting compound. The peptide was first isolated and characterized from venom sacs of this species, representing one of two distinct peptides rich in hydrophobic amino acids discovered in European hornet venom. The complete amino acid sequence of this compound has been determined as Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-Leu with an amidated C-terminus, giving it the molecular formula C₇₂H₁₃₅N₁₉O₁₅ and a molecular weight of 1506.9 daltons.

The European hornet utilizes this compound as part of its chemical defense arsenal, where the peptide contributes to the overall toxicity and biological activity of the venom. Within the venom composition, this compound works synergistically with other bioactive compounds to produce the characteristic effects associated with hornet stings, including histamine release and mast cell activation. The peptide's presence in Vespa crabro venom represents an evolutionary adaptation that enhances the wasp's ability to defend its colony and subdue prey organisms.

Comparative analysis of wasp venoms reveals that mastoparan family peptides account for approximately 50-60% of the dry weight of wasp venoms, highlighting their critical importance in venom composition. The specific concentration and activity of this compound within European hornet venom positions it as a major bioactive component, distinguishing Vespa crabro venom from other members of the Vespidae family.

Historical Context of Mastoparan Family Discovery

The discovery of mastoparan family peptides began in 1979 with the identification of the first mastoparan from wasp venom, marking the beginning of extensive research into this class of bioactive compounds. This initial discovery opened new avenues for understanding the biochemical complexity of wasp venoms and their potential therapeutic applications. The subsequent isolation of this compound in 1984 represented a significant advancement in the characterization of European hornet venom components.

The historical development of mastoparan research has revealed the structural and functional diversity within this peptide family. Early investigations focused on the basic biological activities of these compounds, particularly their ability to induce mast cell degranulation and histamine release. As analytical techniques advanced, researchers were able to determine precise amino acid sequences and investigate structure-activity relationships that govern the biological functions of these peptides.

The evolution of mastoparan research has progressed from simple isolation and characterization studies to sophisticated investigations of molecular mechanisms and therapeutic potential. Modern research approaches combine peptide chemistry, molecular biology, and pharmacological studies to understand how mastoparans interact with cellular targets and produce their diverse biological effects. This historical progression has established mastoparans as important model compounds for studying peptide-membrane interactions and developing new therapeutic agents.

Classification Within Antimicrobial Peptide Superfamilies

This compound belongs to the broader classification of antimicrobial peptides, which are categorized based on their structural characteristics and biological activities. Within the structural classification system, this compound falls into the alpha-helical antimicrobial peptide category, characterized by its ability to adopt an amphipathic helical conformation in membrane environments. This structural feature is critical for its biological activity and distinguishes it from other classes of antimicrobial peptides such as beta-sheet peptides or cyclic peptides.

The peptide exhibits the characteristic features of cationic antimicrobial peptides, including a net positive charge of +3, amphipathic structure, and relatively small size of 14 amino acids. These properties align with the general characteristics of linear alpha-helical antimicrobial peptides, which represent one of the most abundant and widespread classes of antimicrobial compounds in nature. The amphipathic nature of this compound allows it to interact directly with microbial membranes, leading to membrane permeabilization and antimicrobial effects.

According to the universal classification system for antimicrobial peptides, this compound is classified as a Class I linear antimicrobial peptide (UCLL), specifically falling into the subcategory of chemically modified peptides due to its amidated C-terminus. This classification system takes into account the covalent bonding patterns and structural modifications that influence peptide stability and biological activity.

Property This compound Reference
Source Organism Vespa crabro (European hornet)
Amino Acid Sequence Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-Leu-NH₂
Molecular Weight 1506.9 Da
Net Charge +3
Peptide Length 14 amino acids
Structural Class Alpha-helical antimicrobial peptide
Hydrophobicity Positive (0.829 GRAVY)
Classification UCLL (Linear antimicrobial peptide)

The classification of this compound within antimicrobial peptide superfamilies reflects its multifunctional nature and therapeutic potential. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against various pathogenic microorganisms, including resistant bacterial strains and biofilm-forming organisms. This antimicrobial activity, combined with its natural origin and well-characterized structure, positions this compound as a promising candidate for the development of new antimicrobial agents to address the growing problem of antibiotic resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H135N19O15 B1623718 Mastoparan C CAS No. 93207-23-9

Properties

CAS No.

93207-23-9

Molecular Formula

C72H135N19O15

Molecular Weight

1507 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C72H135N19O15/c1-18-43(14)58(72(106)85-51(59(78)93)32-38(4)5)91-66(100)50(27-21-24-30-75)83-65(99)49(26-20-23-29-74)82-60(94)45(16)81-71(105)57(42(12)13)90-62(96)46(17)80-67(101)52(33-39(6)7)88-69(103)53(34-40(8)9)86-61(95)44(15)79-64(98)48(25-19-22-28-73)84-68(102)54(35-41(10)11)89-70(104)55(36-56(77)92)87-63(97)47(76)31-37(2)3/h37-55,57-58H,18-36,73-76H2,1-17H3,(H2,77,92)(H2,78,93)(H,79,98)(H,80,101)(H,81,105)(H,82,94)(H,83,99)(H,84,102)(H,85,106)(H,86,95)(H,87,97)(H,88,103)(H,89,104)(H,90,96)(H,91,100)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-/m0/s1

InChI Key

NNALPYMOQMYVDT-PEXFCOMQSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)N

Other CAS No.

93207-23-9

sequence

LNLKALLAVAKKIL

Synonyms

Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-LeuNH2
mastoparan C

Origin of Product

United States

Scientific Research Applications

Cancer Therapeutics

Mastoparan C exhibits promising anticancer properties, making it a candidate for therapeutic development. Research indicates that MPC can induce cell death in various cancer cell lines, including leukemia and breast cancer.

Case Study

In a study involving a mouse model of mammary carcinoma, MPC was administered alongside gemcitabine, resulting in significantly reduced tumor size compared to controls. This suggests that MPC can enhance the therapeutic index of existing cancer treatments .

Antimicrobial Applications

This compound has demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.

Antimicrobial Efficacy

  • Activity Spectrum : MPC shows effectiveness against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentrations (MIC) are reported to be in the low micromolar range, indicating potent activity .
  • Resistance : Studies have highlighted its effectiveness against multidrug-resistant Acinetobacter baumannii, a major cause of nosocomial infections .

Design Modifications

Recent research has focused on enhancing the stability and efficacy of MPC through structural modifications:

  • Cyclization and N-terminal extensions have been explored to improve transmembrane delivery and reduce hemolytic activity, although these modifications sometimes compromise antimicrobial potency .

Immunomodulation

This compound also exhibits immunomodulatory effects, particularly in mast cell activation.

Mechanism

  • Mast Cell Degranulation : MPC stimulates mast cells via G-protein-coupled receptors (specifically Mrgprb2), leading to the release of pro-inflammatory mediators. This action can enhance immune responses against infections .

Research Findings

In vivo studies demonstrated that mice treated with MPC showed improved clearance of Staphylococcus aureus infections, suggesting its potential role in enhancing adaptive immune responses .

Safety Profile and Side Effects

Despite its promising applications, this compound is associated with notable side effects, primarily hemolysis.

Hemolytic Activity

  • The hemolytic activity of MPC varies significantly among different mastoparans. Studies categorize it into groups based on its concentration required to induce hemolysis:
    • High Hemolytic Activity (EC50 ≤ 100 µM)
    • Moderate Hemolytic Activity (100 µM < EC50 ≤ 400 µM)
    • Low Hemolytic Activity (EC50 > 400 µM) .

This variability underscores the need for careful consideration when developing therapeutic applications to minimize adverse effects while maximizing efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Mastoparan Family Members

The mastoparan family shares a conserved α-helical structure but varies in amino acid sequences, particularly at positions 9–12, which influence degranulation activity and target specificity .

Table 1: Key Mastoparan Variants
Compound Sequence (Single Letter) Key Structural Features EC₅₀ (µM) Primary Activity
Mastoparan C INLKALAALAKKLL-NH₂ Amphipathic helix; hydrophobic C-terminus <100 G-protein activation, antimicrobial
Mastoparan L INWKGIAAMAKKLL-NH₂ Subfamily 2; conserved residues at 3,5,6,9 25–50 Mast cell degranulation, ion transport
Mastoparan X INWKGIAAMAKKLL-NH₂ Identical to Mastoparan L 30–60 G-protein activation, immune cell recruitment
GI-1 (Anoplin-MP) GIALKKLLPHLFTLKKLFKKL N-terminal Anoplin, C-terminal Mastoparan N/A Selective tumor cell toxicity
IG-1 (MP-Anoplin) PHFTLKKLFKKLGIALKKLL Inverted termini vs. GI-1 N/A Higher hemolysis than GI-1

Notes:

  • Subfamily 3 mastoparans (e.g., this compound) exhibit lower EC₅₀ values (<100 µM) due to conserved residues at position 9 (e.g., lysine), critical for mast cell degranulation .
  • GI-1 and IG-1 are chimeric peptides combining Anoplin and Mastoparan sequences. IG-1 shows stronger hemolytic activity, likely due to altered membrane interaction from terminal inversion .

Mechanism-Specific Comparisons

G-Protein Activation
  • This promotes arachidonic acid release without inositol phosphate accumulation .
  • Mastoparan X : Directly activates PLC-coupled G-proteins, inducing Ca²⁺ influx and secretory responses in immune cells .
  • Mas7 (Active Analog) : Induces mast cell degranulation via MrgprB2, enhancing neutrophil recruitment for bacterial clearance. In contrast, Mas17 (Inactive Analog) lacks degranulation activity despite direct antibacterial effects .
Antimicrobial and Cytotoxic Activity
  • This compound: Selectively targets tumor cells (e.g., HEPG-2) over normal cells (NIH-3T3), with moderate hemolysis .
  • Bombesin : Shares mitogenic activity with this compound but activates PLC and protein kinase C, unlike this compound .

Research Findings and Clinical Implications

Therapeutic Potential

  • Immune Modulation : Mastoparan X and Mas7 enhance immune responses by recruiting neutrophils via mast cell activation, critical for resolving Staphylococcus aureus infections .

Limitations and Toxicity

  • Hemolysis : this compound and IG-1 exhibit dose-dependent hemolysis, limiting systemic use. IG-1’s higher hemolytic activity (2-fold vs. GI-1) underscores the impact of sequence orientation .
  • Signal Pathway Cross-Talk : this compound’s PLA₂ activation may interfere with PLC-dependent pathways, complicating its use in GPCR-targeted therapies .

Q & A

Q. What structural characteristics of Mastoparan C influence its membrane-disrupting activity, and how can these be experimentally validated?

this compound’s α-helical structure and amphipathic design (hydrophobic N-terminal and cationic C-terminal) enable membrane interaction. Techniques like circular dichroism (CD) spectroscopy can confirm secondary structure, while nuclear magnetic resonance (NMR) in detergent micelles or lipid bilayers reveals orientation (e.g., in-plane vs. transmembrane alignment) . Mutagenesis studies altering residues like Lys⁷ or Leu⁸ can isolate structural determinants of pore formation .

Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After sequential amino acid coupling on resin, cleavage with trifluoroacetic acid (TFA) releases the peptide. Purification via reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >98% purity, validated by mass spectrometry and H-NMR . For reproducible results, store lyophilized peptides at -20°C and dissolved aliquots at -80°C for ≤1 month .

Q. Which in vitro assays are recommended to evaluate this compound’s antimicrobial efficacy against Gram-positive and Gram-negative bacteria?

Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) quantify potency. Time-kill curves assess bactericidal kinetics, while membrane permeability assays (e.g., SYTOX Green uptake) confirm disruption of bacterial membranes. Include controls like polymyxin B for Gram-negative and vancomycin for Gram-positive strains .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dual effects on intracellular calcium ([Ca²⁺]i) in different cell types?

this compound may activate G-protein-coupled pathways (e.g., phospholipase C) or directly permeabilize membranes, causing [Ca²⁺]i spikes. To dissect mechanisms:

  • Use fluorescence imaging with Fura-2 AM or Fluo-4 probes.
  • Apply G-protein inhibitors (e.g., pertussis toxin for Gi/o) or calcium chelators (BAPTA-AM) to isolate pathways.
  • Compare cell types (e.g., astrocytes vs. mast cells) to identify context-dependent effects .

Q. What methodologies optimize this compound’s anticancer activity while minimizing cytotoxicity in in vitro models?

  • Perform dose-response curves (0.1–100 μM) with viability assays (MTT/WST-1) and apoptosis markers (Annexin V/PI).
  • Use lipid-based delivery systems (e.g., liposomes) to enhance tumor cell targeting and reduce off-target hemolysis.
  • Validate selectivity via co-cultures of cancer and primary cells (e.g., cardiomyocytes) .

Q. How should researchers analyze this compound’s interaction with lipid bilayers under varying pH conditions?

  • Solid-state NMR : Use ¹⁵N-labeled this compound in oriented lipid bilayers to study helix orientation and depth .
  • Fluorescence anisotropy : Monitor peptide insertion into membranes labeled with DPH or Laurdan.
  • Molecular dynamics simulations : Model pH-dependent changes in bilayer composition (e.g., anionic vs. zwitterionic lipids) .

Q. What strategies address discrepancies in this compound’s activation of phospholipase isoforms (e.g., PLA2 vs. PLC)?

  • Isoform-specific inhibitors : AACOCF3 (PLA2 inhibitor) or U73122 (PLC inhibitor) to block downstream effects.
  • siRNA knockdown : Silence target isoforms in cell lines to confirm pathway dependency.
  • Activity assays : Quantify arachidonic acid (PLA2) or inositol trisphosphate (PLC) production via LC-MS or ELISA .

Q. Key Notes for Experimental Design

  • Reproducibility : Document peptide batch-specific activity (e.g., purity, endotoxin levels) and storage conditions .
  • Ethical Compliance : Adhere to biosafety protocols for handling cytotoxic peptides and avoid in vivo use without regulatory approval .
  • Data Presentation : Use standardized plots (e.g., dose-response curves with IC50 values) and avoid overcrowding figures with redundant data .

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